molecular formula C20H18ClN3O3 B2489901 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 1903158-39-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide

Cat. No.: B2489901
CAS No.: 1903158-39-3
M. Wt: 383.83
InChI Key: BDVHLZNYLHJFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a 7-chloro-substituted benzoxazepine core fused to a 1H-indole-5-carboxamide moiety via an ethyl linker. Its molecular formula is C₂₀H₁₇ClN₄O₃, with a molecular weight of approximately 396.83 g/mol . This compound is synthesized through multi-step reactions, including cyclization of halogenated intermediates and coupling via reagents like EDCI/HOBt .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-2-4-18-15(10-16)11-24(19(25)12-27-18)8-7-23-20(26)14-1-3-17-13(9-14)5-6-22-17/h1-6,9-10,22H,7-8,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVHLZNYLHJFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

A pivotal method involves the tandem transformation of phenylamine derivatives with allyl halides under CO₂ atmosphere, mediated by a Cu(I)/Cu(III) catalytic cycle. For example, reaction of 4-bromo-2-fluoroaniline with allyl bromide in the presence of 2-(2-dimethylaminovinyl)-1H-inden-1-ol and CuI yields 7-bromo-3-oxo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate (68% yield). Chlorination via N-chlorosuccinimide (NCS) introduces the 7-chloro substituent.

Rhodium-Catalyzed Hydrofunctionalization of Alkynes

Rhodium complexes enable enantioselective intramolecular hydroamination of alkynyl-aniline substrates. For instance, treatment of N-(2-ethynylphenyl)-2-aminoethanol with [Rh(cod)₂]OTf and (R)-Segphos affords the benzoxazepine ring with 92% ee. This method excels in stereochemical control but requires stringent anhydrous conditions.

SNAr Cyclization of Fluorobenzonitrile Derivatives

4-Bromo-2-fluorobenzonitrile undergoes sequential nucleophilic aromatic substitution (SNAr) with 2-aminoethanol, followed by AlMe3-mediated cyclization to yield 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-imine. Oxidative workup with MnO2 converts the imine to the 3-oxo functionality.

Preparation of 1H-Indole-5-Carboxamide

Alkylation of Indole-5-Carboxylic Acid

Indole-5-carboxylic acid reacts with methyl iodide in DMF using NaH as a base (0°C to 20°C, 12 h) to produce 1-methyl-1H-indole-5-carboxylic acid in 84% yield. Subsequent hydrolysis with LiOH/H2O2 generates the free carboxylic acid, which is activated as an acyl chloride (SOCl2) or mixed carbonate (ClCO2Et) for amidation.

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amide Bond Formation

The benzoxazepine ethylamine intermediate (1.0 equiv) couples with 1H-indole-5-carboxylic acid (1.2 equiv) using HBTU and DIPEA in DMF (0°C to rt, 6 h), achieving 76% yield. Purification via silica chromatography (EtOAc/hexanes) affords the target compound.

Nickel-Catalyzed Reductive Amination

Alternative routes employ Ni(acac)₂/Zn for reductive amination between benzoxazepine ketone and indole-5-carboxamide, though yields are moderate (52%) due to competing imine reduction.

Analytical Data and Optimization

Parameter Cu-Catalyzed Route Rh-Catalyzed Route SNAr Route
Yield (%) 68 85 72
Reaction Time (h) 8 24 12
Catalyst Loading (mol%) 5 2 N/A
ee (%) N/A 92 N/A

Key Observations :

  • Rh-catalyzed hydroamination offers superior enantioselectivity but longer reaction times.
  • SNAr cyclization is cost-effective but requires stoichiometric AlMe3.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to form oxazepine derivatives.

  • Reduction: : Reduction reactions can yield different isomers or reduced forms, altering the oxazepine and indole structures.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the chloro and indole groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, amines, alkylating agents.

Major Products

Depending on the reaction conditions, major products include various oxazepine and indole derivatives with modified functional groups.

Scientific Research Applications

Chemistry

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide serves as a valuable intermediate in organic synthesis, allowing the exploration of complex chemical spaces and the development of novel compounds with potential utility in pharmaceuticals.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecular targets, contributing to the understanding of its biochemical and pharmacological properties.

Medicine

Medicinal chemists are interested in this compound due to its potential therapeutic effects, particularly in designing drugs for various diseases. Its unique structure provides a scaffold for developing new pharmacophores with enhanced efficacy and reduced side effects.

Industry

In the industrial sector, it is utilized in the synthesis of fine chemicals, agrochemicals, and materials science applications, demonstrating its versatility across different domains.

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. Its effects are mediated through modulation of signaling pathways and enzyme activity, leading to desired biological outcomes. The unique configuration of the oxazepine and indole moieties plays a crucial role in its binding affinity and specificity toward these targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzoxazepine Linked Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide 7-Cl, 3-oxo Indole-5-carboxamide C₂₀H₁₇ClN₄O₃ 396.83 Reference compound with indole-carboxamide linkage.
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide 7-F, 3-oxo Indole-5-carboxamide C₂₀H₁₇FN₄O₃ 380.37 Fluorine substituent increases electronegativity, potentially altering receptor binding vs. chloro.
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide 7-Cl, 3-oxo Pyrazole-3-carboxamide C₁₅H₁₅ClN₄O₃ 334.76 Pyrazole substitution reduces steric bulk compared to indole, possibly enhancing solubility.
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide 7-F, 3-oxo Dimethylfuran-3-carboxamide C₁₉H₂₀FN₃O₄ 373.38 Furan ring introduces oxygen heteroatom, modulating lipophilicity and metabolic stability.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide 3,3-dimethyl, 4-oxo Trifluoromethylbenzamide C₂₀H₁₈F₃N₂O₃ 407.36 Trifluoromethyl group enhances electron-withdrawing effects and bioavailability.

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that combines an indole moiety with a benzo[f][1,4]oxazepine core, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Molecular Structure

The molecular formula of this compound is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3}, with a molecular weight of 394.8 g/mol. The structure includes significant functional groups that may interact with biological targets.

Research indicates that compounds similar to this compound exhibit anti-inflammatory and cytotoxic activities. Specifically, the compound is believed to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a critical role in necroptosis and inflammation pathways. By modulating these pathways, the compound may have therapeutic potential in treating inflammatory diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cytokine production in human immune cells. For example, it has been shown to decrease the spontaneous production of pro-inflammatory cytokines from ulcerative colitis explants .

Table 1: In Vitro Activity Profiles

CompoundTargetIC50 (nM)Notes
N-(2-(7-chloro...RIP1 Kinase32 ± 5.8High specificity
N-(2-(7-chloro...TNF-induced necroptosis200 ± 37Effective in U937 cells

In Vivo Studies

Preclinical models indicate that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic applications. For instance, in rat models, it demonstrated an area under the curve (AUC) of 2.2 µg·h/mL and a Cmax of 810 ng/mL at a dose of 2 mg/kg .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Psoriasis Treatment : A clinical study involving RIP1 inhibitors showed promising results in reducing symptoms associated with psoriasis by targeting inflammatory pathways .
  • Rheumatoid Arthritis : Another study indicated that compounds with similar structures effectively reduced joint inflammation and damage in animal models of rheumatoid arthritis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.